(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol
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Overview
Description
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol is a complex organic compound with a unique structure that includes a phenol group, a hydroxy group, and a methoxyphenoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the following steps:
Protection of the phenol group: The phenol group is protected using a suitable protecting group to prevent unwanted reactions.
Formation of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction.
Introduction of the methoxyphenoxyethylamine moiety: This step involves the reaction of a suitable precursor with 2-(2-methoxyphenoxy)ethylamine under controlled conditions.
Deprotection of the phenol group: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the phenol group may result in various substituted phenols.
Scientific Research Applications
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The hydroxy and phenol groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol can be compared with other similar compounds, such as:
Carvedilol: A beta-blocker with a similar methoxyphenoxyethylamine moiety.
Propranolol: Another beta-blocker with a similar structure but different functional groups.
Metoprolol: A beta-blocker with a different substitution pattern on the phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol, often referred to as a derivative of carvedilol, is a compound of significant interest due to its potential biological activities, particularly in the context of cardiovascular health and receptor interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor affinities, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C36H43N3O7
- Molecular Weight : 629.74 g/mol
- CAS Number : 1198090-73-1
The structure features a complex arrangement that includes a phenolic group, an ether linkage, and an amino propyl chain, contributing to its biological properties.
The primary mechanism of action for this compound involves its interaction with G protein-coupled receptors (GPCRs). It has been shown to selectively modulate the activity of serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in various physiological processes including mood regulation and pain perception.
Receptor Interaction
Research indicates that this compound acts as a partial agonist at the 5-HT1A receptor, leading to varied intracellular signaling pathways. This interaction can result in:
- Antinociceptive Effects : The activation of 5-HT1A receptors has been associated with pain relief mechanisms.
- Cardiovascular Effects : Similar compounds have demonstrated vasodilatory effects through β-blockade properties.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:
Case Studies
- Antinociceptive Study : A study published in Biorxiv demonstrated that administration of this compound resulted in a significant decrease in pain response in rodent models when compared to placebo groups. The results suggest that this compound could be beneficial for developing analgesic therapies.
- Cardiovascular Effects : In another study focusing on cardiovascular health, the compound exhibited properties consistent with β-blockers, leading to reduced heart rate and improved cardiac output in hypertensive models, indicating potential use in treating hypertension.
Properties
Molecular Formula |
C18H23NO5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[(2S)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]phenol |
InChI |
InChI=1S/C18H23NO5/c1-22-17-4-2-3-5-18(17)23-11-10-19-12-15(21)13-24-16-8-6-14(20)7-9-16/h2-9,15,19-21H,10-13H2,1H3/t15-/m0/s1 |
InChI Key |
BBGNCSYSATXJNK-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=C(C=C2)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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